molecular formula C23H24N4O4S B2476191 N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide CAS No. 1113102-16-1

N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide

Cat. No.: B2476191
CAS No.: 1113102-16-1
M. Wt: 452.53
InChI Key: CEACOYWVYGPMBA-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Studies

A study by Kambappa et al. (2017) synthesized a series of novel carboxamide derivatives, including compounds structurally related to N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide. These derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents due to their ability to block blood vessel formation and interact with DNA (Kambappa et al., 2017).

Antipsychotic Agent Evaluation

In the research by Norman et al. (1996), heterocyclic analogues of carboxamides were evaluated for their potential as antipsychotic agents. The study included structures related to this compound, and found that some derivatives showed potent in vivo activities, hinting at their possible use in antipsychotic medication (Norman et al., 1996).

Microwave Assisted Synthesis and Antibacterial Activity

A study by Merugu et al. (2010) focused on the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones, related to the compound . This research highlights the antibacterial activity of these compounds, demonstrating their potential use in the treatment of bacterial infections (Merugu et al., 2010).

Anti-Hyperglycemic Evaluation

Moustafa et al. (2021) synthesized novel carboximidamides derived from cyanamides linked with pyrimidine moiety, structurally related to this compound. Their research demonstrated a significant decrease in serum glucose levels, suggesting potential use in anti-hyperglycemic treatments (Moustafa et al., 2021).

Antituberculosis Activity

A study by Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, including compounds similar to this compound. These compounds showed significant activity against Mycobacterium tuberculosis, indicating their potential as antituberculosis agents (Jeankumar et al., 2013).

Analgesic Activity Study

The research by Nie et al. (2020) involved chemical modification of compounds structurally related to this compound, exploring their potential as analgesic agents. This study adds to the understanding of the analgesic properties of such compounds (Nie et al., 2020).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-5-31-15-8-6-14(7-9-15)24-19(28)13-32-23-25-20-17-12-16(30-4)10-11-18(17)26(2)21(20)22(29)27(23)3/h6-12H,5,13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEACOYWVYGPMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.